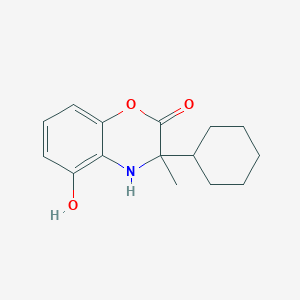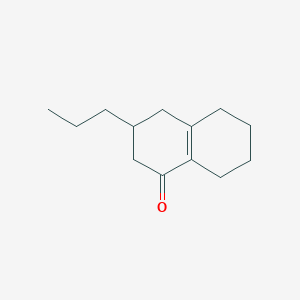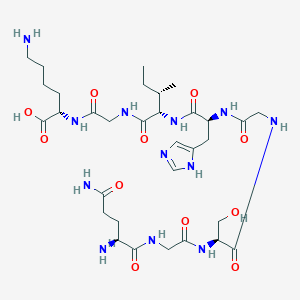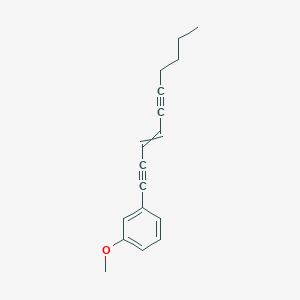![molecular formula C13H11N3S B14228389 1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]- CAS No. 536719-67-2](/img/structure/B14228389.png)
1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]- is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse chemical and biological properties. This compound features a triazole ring substituted with a naphthalenylmethylthio group, making it a unique and versatile molecule in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]- typically involves the reaction of 1H-1,2,4-triazole with a naphthalenylmethylthio reagent under controlled conditions. One common method includes the use of S-alkylation, where the triazole is treated with a naphthalenylmethyl halide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The naphthalenylmethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]- involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1H-1,2,4-Triazole-3-thiol: Known for its tautomerism and ability to form luminescent polymers.
5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol: Exhibits similar chemical properties but with a pyridyl substitution.
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Another derivative with distinct biological activities.
Uniqueness: 1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]- stands out due to its naphthalenylmethylthio substitution, which imparts unique chemical reactivity and biological activity compared to other triazole derivatives.
Properties
CAS No. |
536719-67-2 |
|---|---|
Molecular Formula |
C13H11N3S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
5-(naphthalen-2-ylmethylsulfanyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C13H11N3S/c1-2-4-12-7-10(5-6-11(12)3-1)8-17-13-14-9-15-16-13/h1-7,9H,8H2,(H,14,15,16) |
InChI Key |
XQBLAEZIWAIBRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CSC3=NC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Ethenylphenyl)methoxy]-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B14228306.png)



![2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide](/img/structure/B14228338.png)
![[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol](/img/structure/B14228344.png)




![Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester](/img/structure/B14228376.png)
![2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14228387.png)

![[(Dodec-5-en-5-yl)selanyl]benzene](/img/structure/B14228395.png)
